

Application Notes and Protocols: 3-Bromotetrahydro-2H-pyran in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *3-bromotetrahydro-2H-pyran*

Cat. No.: *B087317*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromotetrahydro-2H-pyran is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for introducing the THP moiety into a target molecule, typically through nucleophilic substitution reactions. This allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. While direct utilization of **3-bromotetrahydro-2H-pyran** in the synthesis of a specific, named pharmaceutical is not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from the reactivity of related 3-halotetrahydropyrans. This document provides an overview of its synthetic applications, key reactions, and detailed experimental protocols for related compounds, offering a guide for its potential use in drug discovery and development.

Physicochemical Properties and Reactivity

3-Bromotetrahydro-2H-pyran is a cyclic ether with a bromine substituent that activates the adjacent carbon for nucleophilic attack. Its key physicochemical properties are summarized in the table below.

| Property | Value |
|---------------------|---|
| CAS Number | 13047-01-3 |
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C, Sealed in dry conditions [1] |

The primary mode of reactivity for **3-bromotetrahydro-2H-pyran** involves the displacement of the bromide ion by a nucleophile. This reaction is a classical SN2 type substitution, leading to the formation of a new carbon-nucleophile bond and introducing the tetrahydropyran-3-yl scaffold into the product.

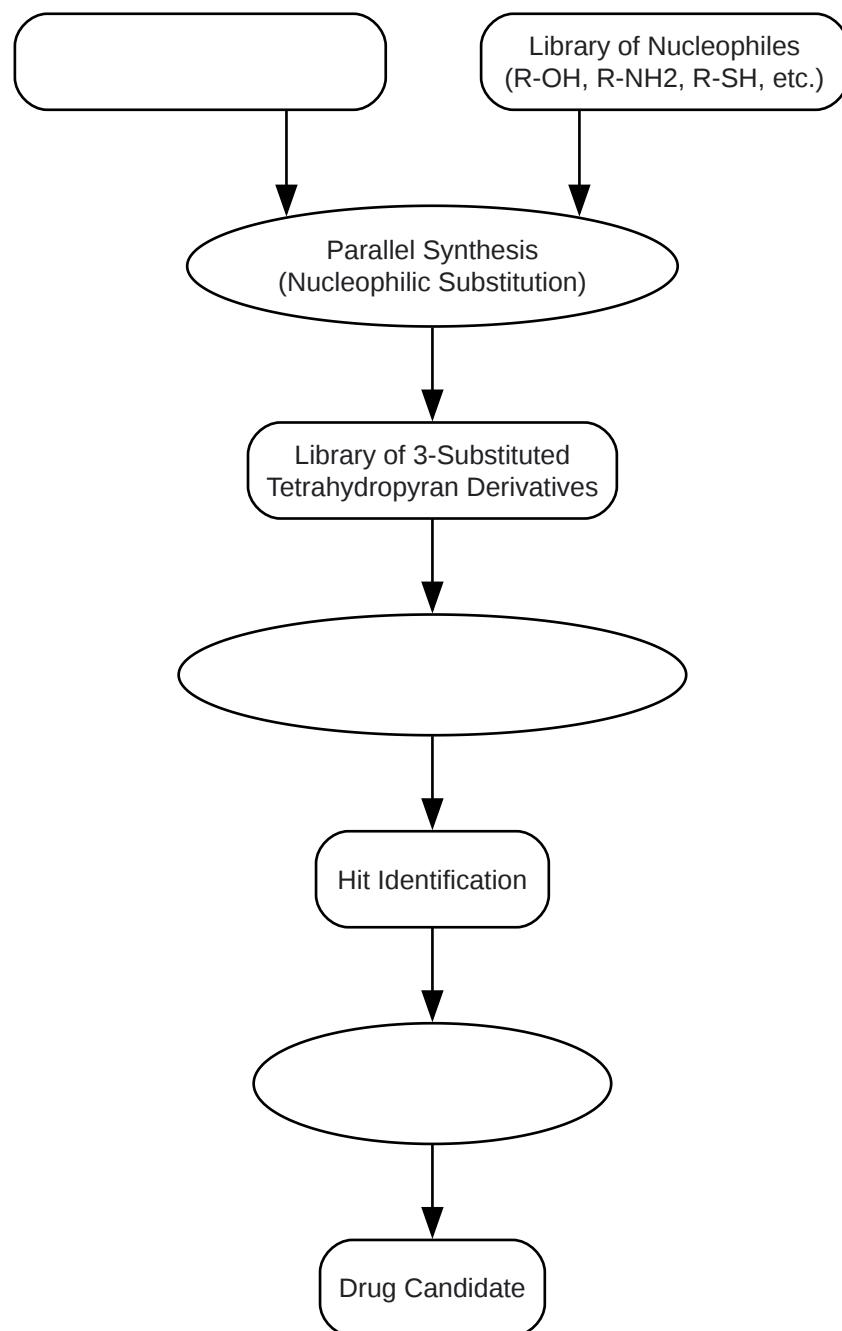
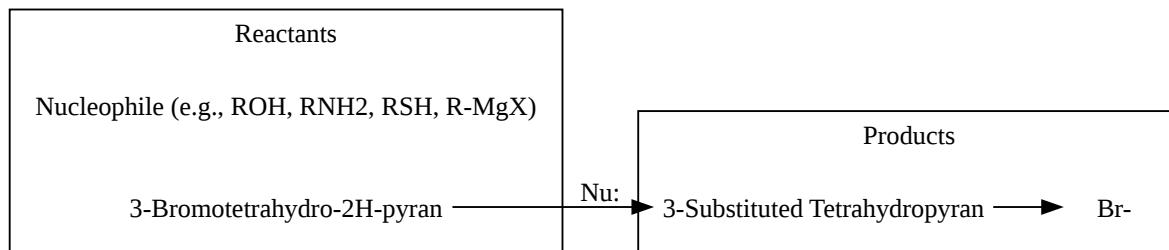
Key Synthetic Applications

The tetrahydropyran ring is a common structural motif in a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The introduction of a THP group can influence a molecule's polarity, lipophilicity, and metabolic stability, thereby improving its drug-like properties. **3-Bromotetrahydro-2H-pyran** serves as a key reagent for incorporating this valuable scaffold.

Nucleophilic Substitution Reactions

The most prominent application of **3-bromotetrahydro-2H-pyran** is in nucleophilic substitution reactions. A wide range of nucleophiles can be employed to displace the bromide, leading to a diverse array of 3-substituted tetrahydropyran derivatives.

General Reaction Scheme:



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References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
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